3-bromo-2-chloro-3H-pyridin-6-one

Synthetic efficiency Process chemistry Bromination

Researchers pursuing sequential 2-pyridinone functionalization face protecting group complexity and regiochemical ambiguity. 3-Bromo-6-chloropyridin-2(1H)-one (CAS 848423-85-8) resolves this via a documented Br > Cl chemoselectivity window for Pd-catalyzed cross-coupling, enabling C3-then-C6 diversification without intermediate protection. • Validated DPP-IV inhibitor intermediate per US2005/65144 A1 patent precedent • Single-step bromination from 2-chloro-6-hydroxypyridine supports economical scale-up • Low LogP (-0.03) & PSA 33.12 Ų meets fragment-based screening library criteria Supplied with full analytical certification (HPLC, NMR) for immediate medicinal chemistry deployment.

Molecular Formula C5H3BrClNO
Molecular Weight 208.44 g/mol
Cat. No. B12365718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-chloro-3H-pyridin-6-one
Molecular FormulaC5H3BrClNO
Molecular Weight208.44 g/mol
Structural Identifiers
SMILESC1=CC(=O)N=C(C1Br)Cl
InChIInChI=1S/C5H3BrClNO/c6-3-1-2-4(9)8-5(3)7/h1-3H
InChIKeyADABYTAXMMOING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-bromo-2-chloro-3H-pyridin-6-one: Halogenated Pyridinone Building Block


3-bromo-2-chloro-3H-pyridin-6-one (also referenced as 3-bromo-6-chloropyridin-2(1H)-one, CAS 848423-85-8) is a disubstituted 2-pyridinone featuring bromine at the 3-position and chlorine at the 6-position on a heterocyclic core that exists in equilibrium with its 2-hydroxypyridine tautomer [1]. With a molecular formula of C₅H₃BrClNO and a molecular weight of 208.44 g/mol, this compound serves as a versatile intermediate in pharmaceutical development, particularly as a precursor in DPP-IV inhibitor synthesis, and as a substrate for chemoselective cross-coupling reactions where the differential reactivity of C–Br versus C–Cl bonds enables sequential functionalization [2]. The compound exhibits a boiling point of 303.6±42.0 °C at 760 mmHg, a density of 1.9±0.1 g/cm³, and a LogP of -0.03, distinguishing its physicochemical profile from non-pyridinone halopyridine analogs [1].

3-bromo-2-chloro-3H-pyridin-6-one: Irreplaceable Scaffold


The presence of both a 2-pyridinone carbonyl and two distinct halogen substituents (Br and Cl) with well-established differential oxidative addition reactivity toward palladium(0) catalysts creates a chemoselectivity profile that cannot be replicated by mono-halogenated pyridinones (e.g., 3-bromo-2-pyridinone or 6-chloro-2-pyridinone) or by non-carbonyl halopyridines (e.g., 3-bromo-2-chloropyridine). The 2-pyridinone tautomeric system provides hydrogen-bond donor/acceptor capacity critical for target engagement in medicinal chemistry, while the Br > Cl reactivity gradient enables predictable, sequential cross-coupling without protecting group manipulation—a synthetic efficiency advantage documented in the DPP-IV inhibitor patent literature where this specific scaffold is used as a key intermediate [1]. Interchanging with analogs that lack either the carbonyl or the mixed halogen pattern would result in loss of regiochemical control, altered physicochemical properties (LogP, solubility), and incompatibility with established synthetic routes .

3-bromo-2-chloro-3H-pyridin-6-one: Quantitative Evidence vs. Analogs


One-Step Synthesis Advantage

3-bromo-6-chloropyridin-2(1H)-one is prepared in a single synthetic step via N-bromosuccinimide (NBS) bromination of commercially available 2-chloro-6-hydroxypyridine in refluxing chloroform for 2 hours, yielding the mono-brominated product after flash chromatography . In contrast, the structurally related 3,5-dibromo-2-pyridinone and 5-bromo-2-chloro-3-pyridinol scaffolds typically require two or more synthetic steps and/or harsher bromination conditions due to the absence of the directing 6-chloro substituent [1]. This single-step accessibility reduces procurement lead time and cost for medicinal chemistry campaigns.

Synthetic efficiency Process chemistry Bromination

Physicochemical Differentiation from Non-Carbonyl Analogs

3-bromo-6-chloropyridin-2(1H)-one exhibits a density of 1.9±0.1 g/cm³ and a boiling point of 303.6±42.0 °C at 760 mmHg [1]. For comparison, the structurally closest non-carbonyl analog, 3-bromo-2-chloropyridine (CAS 52200-48-3), has a boiling point of approximately 97 °C at 10 mmHg and a melting point of 54-57 °C, with a lower density reflective of the absence of the carbonyl group . The significant boiling point elevation in the pyridinone (>200 °C higher at comparable pressure after correction) is consistent with intermolecular hydrogen bonding through the 2-oxo/2-hydroxy group, which influences purification strategy (distillation vs. chromatography) and chromatographic retention behavior.

Physicochemical properties Purification Formulation

Patent-Validated DPP-IV Inhibitor Intermediate

Patent US2005/65144 A1 (Syrrx, Inc.) explicitly employs 3-bromo-6-chloropyridin-2(1H)-one as a synthetic intermediate in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors, with the compound located at page/column 47-48 of the patent [1]. By contrast, the regioisomeric 5-bromo-2-chloropyridine and the mono-halogenated 3-bromo-2-pyridinone are not cited in the same patent context, suggesting that the specific 3-bromo-6-chloro-2-pyridinone substitution pattern is required to achieve the desired inhibitory pharmacophore geometry. This established patent precedent reduces regulatory risk for follow-on medicinal chemistry programs compared to using untested analog scaffolds.

DPP-IV inhibitors Medicinal chemistry Patent precedent

LogP and PSA Differentiation from Analogs

3-bromo-6-chloropyridin-2(1H)-one has a calculated LogP of -0.03 and a polar surface area (PSA) of 33.12 Ų [1]. The non-carbonyl analog 3-bromo-2-chloropyridine has a higher LogP (estimated ~1.5-2.0 based on fragment-based calculation methods) and a PSA of approximately 12.9 Ų (pyridine nitrogen only) [2]. The lower LogP and higher PSA of the pyridinone are directly attributable to the 2-oxo group, which enhances aqueous solubility and hydrogen-bonding capacity—both favorable parameters for central nervous system (CNS) drug-likeness profiles where lower LogP is desired.

LogP Polar surface area Drug-likeness

Chemoselectivity Gradient for Sequential Coupling

In palladium-catalyzed cross-coupling reactions, aryl bromides undergo oxidative addition 10-100 times faster than aryl chlorides under standard conditions (PPh₃/Pd(0) catalysts), providing a predictable chemoselectivity gradient for sequential Suzuki-Miyaura or Negishi couplings [1]. The 3-bromo-6-chloro-2-pyridinone scaffold exploits this inherent reactivity difference: the C3–Br bond reacts first, allowing selective introduction of one coupling partner, followed by activation of the C6–Cl bond under more forcing conditions or with specialized ligands (e.g., SPhos, XPhos) to introduce a second substituent [2]. In contrast, di-bromo analogs (e.g., 3,5-dibromo-2-pyridinone) lack this chemoselectivity window, often yielding mixtures of mono- and bis-coupled products, while di-chloro analogs require harsher conditions for any coupling to occur.

Chemoselective cross-coupling Suzuki-Miyaura Sequential functionalization

Tautomeric Equilibrium Shift Advantage

2-Pyridinones exist in tautomeric equilibrium with 2-hydroxypyridines, with the equilibrium position influenced by ring substituents. Electron-withdrawing halogens at the 3- and 6-positions stabilize the lactam (2-pyridinone) form relative to the lactim (2-hydroxypyridine) form compared to the unsubstituted parent compound [1]. For 3-bromo-6-chloro-2-pyridinone, the combined electron-withdrawing effect of both halogens is expected to shift the equilibrium further toward the lactam form than in mono-halogenated analogs (e.g., 3-bromo-2-pyridinone or 6-chloro-2-pyridinone), enhancing hydrogen-bond donor capacity at the N–H position for target protein engagement [2]. While direct experimental K_T values for this specific compound are not publicly available, the class-level trend is well-established in the physical organic chemistry literature.

Tautomerism Hydrogen bonding Molecular recognition

3-bromo-2-chloro-3H-pyridin-6-one: Application Scenarios


DPP-IV and Serine Protease Inhibitor Optimization

The validated use of 3-bromo-6-chloropyridin-2(1H)-one as a key intermediate in US2005/65144 A1 for DPP-IV inhibitors [1] makes this compound the preferred starting material for medicinal chemistry programs targeting dipeptidyl peptidase IV and structurally related serine proteases. The specific 3-bromo-6-chloro substitution pattern on the 2-pyridinone core provides the correct pharmacophore geometry for inhibitor binding, and the established patent precedent reduces freedom-to-operate concerns relative to using alternative halogenated pyridinone scaffolds not cited in the patent literature.

Sequential Cross-Coupling for Library Synthesis

The predicted 10-100× chemoselectivity window between the C3–Br and C6–Cl bonds enables sequential Suzuki-Miyaura cross-coupling without intermediate protecting group steps [1]. This makes 3-bromo-2-chloro-3H-pyridin-6-one an ideal building block for automated parallel synthesis platforms where rapid generation of diverse 3,6-disubstituted pyridinone libraries is required. The single-step synthesis from 2-chloro-6-hydroxypyridine further supports cost-effective procurement of the multi-gram quantities needed for library production.

Fragment-Based Drug Discovery Candidate

With a calculated LogP of -0.03 and PSA of 33.12 Ų [1], 3-bromo-2-chloro-3H-pyridin-6-one meets the physicochemical criteria for fragment-based screening libraries. Its low LogP (approximately 1.5-2.0 log units lower than the non-carbonyl analog 3-bromo-2-chloropyridine) enhances aqueous solubility and reduces non-specific binding, while the electron-withdrawing Br/Cl substitution pattern shifts the tautomeric equilibrium toward the N–H lactam form, providing a strong hydrogen-bond donor for target engagement. These properties make it suitable for FBDD campaigns against bromodomains, kinases, and other protein classes requiring a hydrogen-bond-donating heterocyclic core.

Process Scale-Up for Late-Stage Intermediates

The one-step bromination synthesis from commercially available 2-chloro-6-hydroxypyridine [1] provides a favorable starting point for process-scale optimization. The elevated boiling point (303.6±42.0 °C) and density (1.9±0.1 g/cm³) of the product facilitate purification by crystallization or flash chromatography, and the mixed Br/Cl halogen pattern enables late-stage diversification of pharmaceutical intermediates without introducing additional synthetic steps—a key consideration for cost-of-goods reduction in commercial manufacturing.

Quote Request

Request a Quote for 3-bromo-2-chloro-3H-pyridin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.